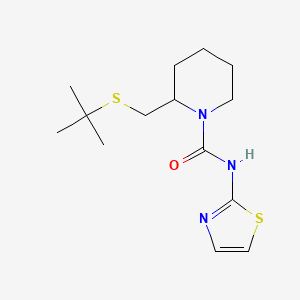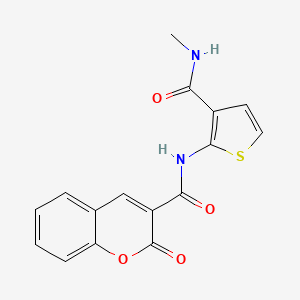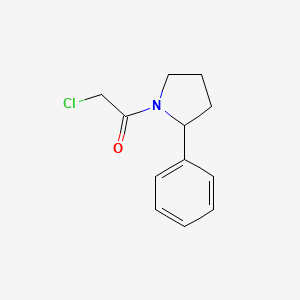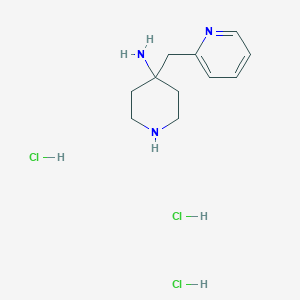![molecular formula C24H16Cl2N2O3S B2490886 1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1022096-46-3](/img/structure/B2490886.png)
1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex compounds similar to 1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves multi-step chemical reactions, often starting from simpler organic compounds and proceeding through various intermediates. Techniques such as nucleophilic substitution, aldol condensation, and Michael addition are commonly employed. For instance, compounds with structural similarities have been synthesized using tandem Aldol condensation-Michael addition processes in aqueous media, showcasing the intricate pathways involved in creating such complex molecules (Barakat et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining the molecular structure of complex organic compounds. It provides detailed insights into the arrangement of atoms within a molecule, their bond lengths, angles, and overall geometry. Studies on similar compounds have elucidated their crystalline structures, confirming features such as intramolecular bonding and spatial orientation, which are crucial for understanding the compound's reactivity and properties (Calvo et al., 1974).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. Reactions such as sulfuration, isomerization, and electrophilic addition are common, depending on the compound's specific functional groups. These reactions can lead to the formation of new compounds with varied properties and potential applications. For example, the reaction with electrophilic and nucleophilic agents can be influenced by the presence of chlorophenyl and methylsulfanyl groups, impacting the compound's reactivity and the types of products formed (Nakayama et al., 1998).
科学的研究の応用
Environmental Impact and Endocrine Disruption
Research has explored the environmental presence and impact of organochlorine compounds, such as DDT (1,1,1-trichloro-2,2-bis (p-chlorophenyl)-ethane) and its metabolites, due to their persistence and potential for bioaccumulation. These studies highlight concerns about the endocrine-disrupting effects of such compounds on wildlife and human health. For instance, DDT and its metabolites have been shown to act as endocrine disruptors, impacting reproductive and immune systems through interactions with nuclear receptors and affecting mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).
Applications in Material Science
Compounds with chlorophenyl groups have been utilized in the development of materials with specific optical or electronic properties. For instance, research into organic semiconductors for organic light-emitting diodes (OLEDs) has explored the use of various conjugated systems, including those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) and related materials. These studies demonstrate the potential for utilizing complex organic molecules in the fabrication of devices with applications ranging from sensing to energy conversion (Squeo & Pasini, 2020).
Health Implications
The health implications of exposure to synthetic chemicals structurally related to "1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione" have been a subject of research, particularly in terms of reproductive toxicity and carcinogenic potential. Studies have focused on understanding how such compounds, through their endocrine-disrupting capabilities, might contribute to diseases, including various forms of cancer and reproductive health issues. For example, the role of bisphenol A (BPA) and its analogs in modulating autophagy, a process critical for cellular maintenance and response to stress, has been explored, suggesting that environmental pollutants like BPA could influence disease pathogenesis through effects on cellular mechanisms (Sirasanagandla et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
1,3-bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O3S/c1-32-20-12-2-15(3-13-20)14-21-22(29)27(18-8-4-16(25)5-9-18)24(31)28(23(21)30)19-10-6-17(26)7-11-19/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOOPIWKZOSJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)
![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)


![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)
![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)


